

2',3'-Dimethoxyflavanone CAS number and molecular weight

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Compound of Interest

| | |
|----------------|--------------------------|
| Compound Name: | 2',3'-Dimethoxyflavanone |
| CAS No.: | 97207-23-3 |
| Cat. No.: | B1228670 |

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Executive Summary

2',3'-Dimethoxyflavanone (CAS 97207-23-3) is a synthetic flavonoid derivative distinguished by its specific methoxylation pattern on the B-ring. Unlike common dietary flavonoids, this lipophilic small molecule has emerged as a high-potency research agent targeting Cancer Stem Cells (CSCs), specifically within breast cancer lineages (MCF-7-SC).

This guide synthesizes the physicochemical identity, validated synthetic protocols, and mechanistic biological applications of **2',3'-Dimethoxyflavanone**. It is designed to serve as a self-contained reference for researchers investigating apoptosis induction and flavonoid structure-activity relationships (SAR).

Part 1: Physicochemical Identity

The precise characterization of **2',3'-Dimethoxyflavanone** is critical for distinguishing it from its isomer (3',4'-dimethoxyflavanone) and its oxidized analogue (2',3'-dimethoxyflavone).

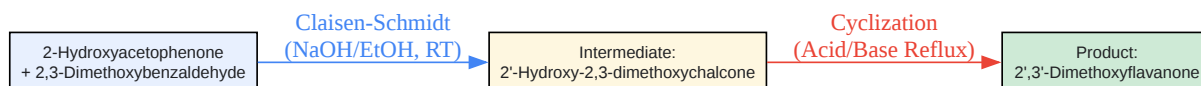
Table 1: Core Chemical Data

| Parameter | Specification |
|-------------------|---|
| Compound Name | 2',3'-Dimethoxyflavanone |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one |
| CAS Number | 97207-23-3 |
| Molecular Formula | C ₁₇ H ₁₆ O ₄ |
| Molecular Weight | 284.31 g/mol |
| Exact Mass | 284.1049 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
| InChIKey | JQWFJSITMYCDOV-UHFFFAOYSA-N |

Part 2: Synthetic Architecture

The synthesis of **2',3'-Dimethoxyflavanone** follows a biomimetic pathway, utilizing a Claisen-Schmidt condensation to generate a chalcone intermediate, followed by an intramolecular Michael-type addition (cyclization).

Reaction Logic Diagram



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Figure 1: Two-step synthetic pathway transforming acetophenone precursors into the flavanone scaffold.

Experimental Protocol: Base-Catalyzed Synthesis

Principle: The reaction exploits the acidity of the alpha-protons in 2-hydroxyacetophenone to attack the carbonyl of the benzaldehyde. The subsequent cyclization is favored by the nucleophilicity of the phenoxide ion or acid-catalyzed activation of the enone.

Reagents:

- 2-Hydroxyacetophenone (1.0 eq)
- 2,3-Dimethoxybenzaldehyde (1.0 eq)
- Sodium Hydroxide (NaOH), 20% aqueous solution
- Ethanol (EtOH)
- Hydrochloric Acid (HCl), 10% solution

Step-by-Step Methodology:

- Condensation (Chalcone Formation):
 - Dissolve 10 mmol of 2-hydroxyacetophenone and 10 mmol of 2,3-dimethoxybenzaldehyde in 20 mL of Ethanol.
 - Add 10 mL of 20% NaOH dropwise while stirring at room temperature.
 - Observation: The solution will turn deep yellow/orange, indicating chalcone formation (extended conjugation).
 - Stir for 12–24 hours.
- Cyclization & Isolation:
 - Pour the reaction mixture into crushed ice containing excess dilute HCl. This neutralizes the phenoxide and promotes cyclization of the chalcone to the flavanone (which is colorless/pale compared to the chalcone).
 - Precipitation: A solid precipitate will form.

- Filter the solid and wash with cold water (3x) to remove salts.
- Purification:
 - Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane.
 - Validation: Pure product should be white crystals (MP: -93°C).

Part 3: Structural Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The flavanone skeleton exhibits a characteristic "ABX" spin system in the C-ring.

Expected ^1H -NMR Signals (CDCl_3 , 400 MHz):

| Position | Type | Chemical Shift (δ) | Multiplicity | Interpretation |
|------------------|--------|-----------------------------|--------------|--|
| H-2 | C-Ring | 5.35 – 5.50 ppm | dd | Chiral center proton; diagnostic for flavanones. |
| H-3ax | C-Ring | 2.90 – 3.10 ppm | dd | Axial proton; large coupling constant with H-2. |
| H-3eq | C-Ring | 2.70 – 2.85 ppm | dd | Equatorial proton. |
| OCH ₃ | B-Ring | 3.85 – 3.95 ppm | s (2x) | Two distinct singlets for 2'-OMe and 3'-OMe. |
| H-5 | A-Ring | ~7.90 ppm | dd | Deshielded by the C=O carbonyl (anisotropic effect). |

Self-Validation Check: If the spectrum shows a singlet at ~6.5 ppm instead of the ABX pattern at 2.8–5.5 ppm, the compound has oxidized to the flavone (dehydrogenation). This is a common impurity.

Part 4: Biological Mechanism & Applications

2',3'-Dimethoxyflavanone (2',3'-DMF) is not merely a structural curiosity; it is a potent modulator of apoptotic pathways. Research indicates it possesses higher toxicity towards cancer stem cells than many naturally occurring flavonoids.

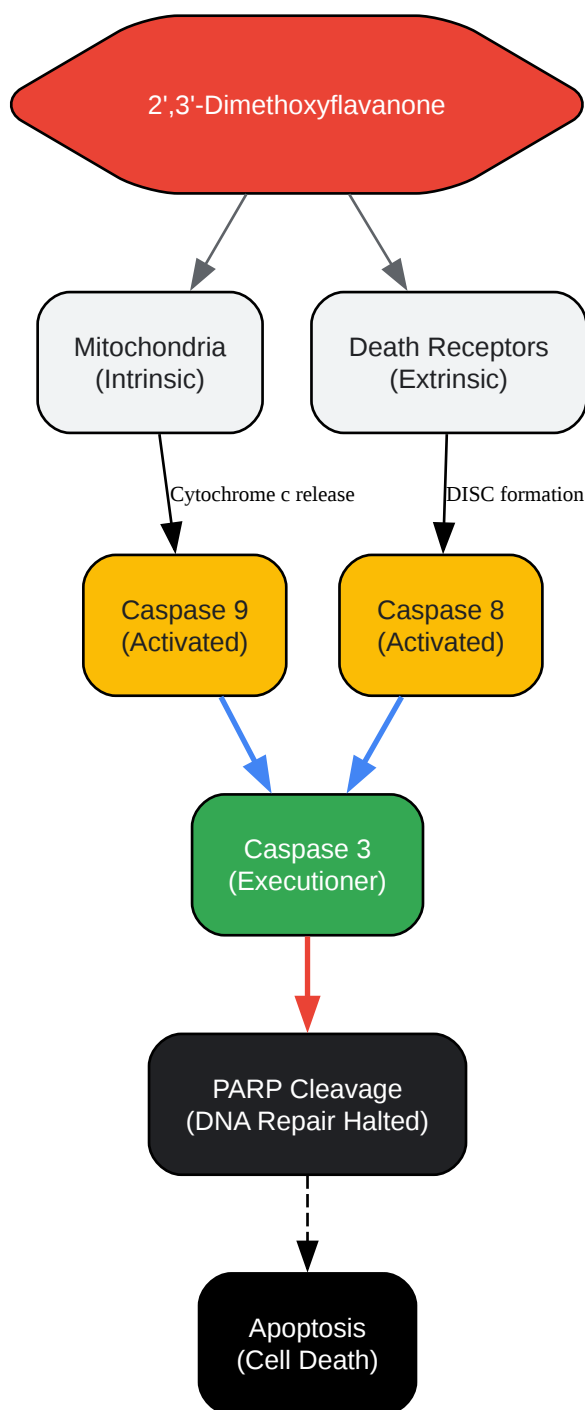
Mechanism of Action: Apoptosis Induction

The compound functions by triggering the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. It bypasses drug resistance mechanisms often seen in CSCs.

Pathway Logic:

- Trigger: 2',3'-DMF enters the cell.
- Caspase Activation: It induces the cleavage of pro-caspase 8 (extrinsic) and pro-caspase 9 (intrinsic).
- Execution: Both pathways converge on Caspase 3.
- Death: Caspase 3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair and sealing the cell's fate.

Signaling Pathway Diagram



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Figure 2: Dual-pathway activation of apoptosis in MCF-7-SC cells by **2',3'-Dimethoxyflavanone**.

Therapeutic Potential

- Target: Breast Cancer Stem Cells (MCF-7-SC).[1]
- Potency: Studies suggest 2',3'-DMF is more potent than its 2'-monomethoxy or unsubstituted analogs, highlighting the importance of the 2',3'-dimethoxy motif for lipophilicity and binding affinity.
- Metabolic Stability: The methoxy groups at the 2' and 3' positions block metabolic hydroxylation sites, potentially extending the half-life of the molecule in vivo.

References

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